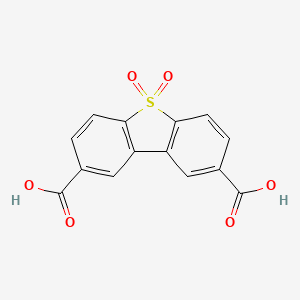
5,5-Dioxodibenzothiophene-2,8-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dioxodibenzothiophene-2,8-dicarboxylic acid is a compound that has been used in the synthesis of a 3D terbium metal–organic framework (Tb-MOF). This framework was synthesized by self-assembly from Tb (III) ion nitrate and the rigid organic ligand H2sbdc (H2sbdc = 5,5-dioxo-5H-dibenzo [b,d]thiophene-3,7-dicarboxylic acid) and could work as an efficient heterogeneous catalyst for the cyanosilylation of aromatic aldehydes at room temperature .
Synthesis Analysis
The synthesis of the Tb-MOF involved the self-assembly of Tb (III) ion nitrate and the rigid organic ligand H2sbdc . The obtained Tb-MOF was characterized and analyzed in detail by single crystal X-ray diffraction, powder X-ray diffraction, thermogravimetric analysis, and more .Molecular Structure Analysis
The molecular formula of 5,5-Dioxodibenzothiophene-2,8-dicarboxylic acid is C14H6O6S . Its average mass is 302.260 Da and its monoisotopic mass is 301.989594 Da .Chemical Reactions Analysis
As a dicarboxylic acid, 5,5-Dioxodibenzothiophene-2,8-dicarboxylic acid is expected to show similar chemical behavior and reactivity to monocarboxylic acids . The acid strength of dicarboxylic acids, as measured by the first acid-dissociation constant, is higher than that of ethanoic acid .Applications De Recherche Scientifique
Organic Solar Cells
This compound is used in the synthesis of Donor–acceptor–donor oligomers with dibenzothiophene 5,5-dioxide core and end-cap phenylene–thiophene substitutes . These oligomers are characterized by UV–vis absorption and photoluminescence spectroscopy, cyclic voltammetry, and applied as electron donor in bulk-heterojunction solar cells . The results indicate that phenylene–thiophene oligomer derivatives containing dibenzothiophene 5,5-dioxide moiety are appraised to be valuable electron donors .
Heterogeneous Lewis Acid Catalyst
A novel 3D lanthanide (III) metal–organic framework (MOF) (namely Tb-MOF), was synthesized by self-assembly from Tb(III) ion nitrate and the rigid organic ligand H2sbdc (H2sbdc = 5,5-dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic acid), and could work as an efficient heterogeneous catalyst for the cyanosilylation of aromatic aldehydes at room temperature . The pores of Tb-MOF provided a microenvironment that was beneficial for the substrates to be close to the Lewis acid catalytic sites .
Guest-responsive Photoluminescence
This compound is used in the construction of new metal–organic frameworks (MOFs) that exhibit guest-responsive photoluminescence . These MOFs can change their photoluminescent properties in response to the presence of guest molecules, making them useful in sensing applications .
Mécanisme D'action
Target of Action
It has been used as a ligand in the synthesis of a 3d lanthanide metal–organic framework (mof), specifically with terbium (tb) ions . This MOF has been used as a heterogeneous Lewis acid catalyst .
Mode of Action
The compound interacts with its targets by forming a complex structure. In the case of the Tb-MOF, the compound self-assembles with Tb (III) ion nitrate to form the MOF . The MOF provides a microenvironment that brings substrates close to the Lewis acid catalytic sites .
Biochemical Pathways
The tb-mof, which uses the compound as a ligand, has been used as a catalyst for the cyanosilylation of aromatic aldehydes . This suggests that the compound may play a role in catalyzing reactions within certain biochemical pathways.
Result of Action
The tb-mof, which uses the compound as a ligand, has been shown to be an efficient catalyst for the cyanosilylation of aromatic aldehydes . This suggests that the compound may have a role in facilitating certain chemical reactions.
Action Environment
The action of 5,5-Dioxodibenzothiophene-2,8-dicarboxylic acid can be influenced by environmental factors. For instance, the Tb-MOF, which uses the compound as a ligand, can be recycled at least three times without significantly reducing its activity . This suggests that the compound may have good stability under certain conditions.
Safety and Hazards
Orientations Futures
The future directions of research on 5,5-Dioxodibenzothiophene-2,8-dicarboxylic acid could involve further exploration of its use in the synthesis of metal–organic frameworks and their applications . More studies are needed to fully understand its physical and chemical properties, safety and hazards, and potential uses.
Propriétés
IUPAC Name |
5,5-dioxodibenzothiophene-2,8-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O6S/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12(10)21(11,19)20/h1-6H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYRFUQKRBQPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3=C(S2(=O)=O)C=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2999049.png)
![[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B2999050.png)
![2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one](/img/structure/B2999052.png)
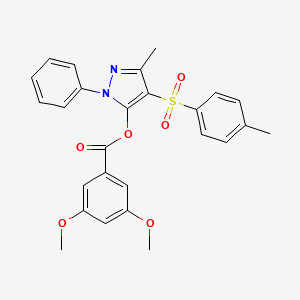
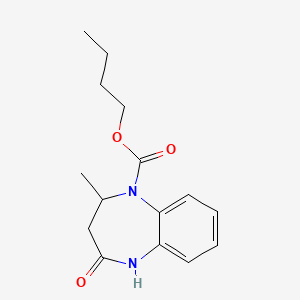
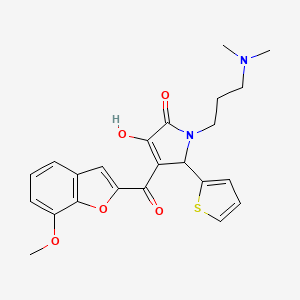
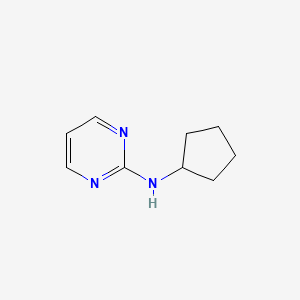
![N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide](/img/structure/B2999062.png)
![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine](/img/structure/B2999064.png)
![2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2999065.png)
![2-Chloro-1-[4-hydroxy-2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2999067.png)
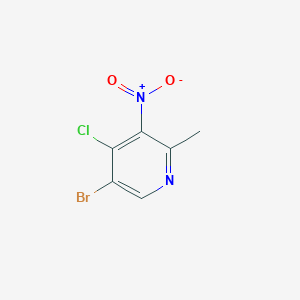
![7-chloro-N-cyclooctyl-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2999069.png)
